{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid
Overview
Description
{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid involves multiple steps, typically starting with the preparation of the pyrazole ring, followed by sulfonylation and subsequent attachment of the piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the pyrazole and piperidine rings provide structural stability and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing piperidine derivatives and fluorinated pyrazoles. Compared to these, {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:
- {1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid
- {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}propionic acid
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-(5-fluoro-1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O4S/c1-8-11(12(13)15(2)14-8)21(19,20)16-5-3-9(4-6-16)7-10(17)18/h9H,3-7H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMGFQZUYRSLDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N2CCC(CC2)CC(=O)O)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139828 | |
Record name | 4-Piperidineacetic acid, 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855890-08-2 | |
Record name | 4-Piperidineacetic acid, 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1855890-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidineacetic acid, 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.